N-(2-carboxybenzyl)tryptophan
Description
N-(2-Carboxybenzyl)tryptophan is a chemically modified derivative of the essential amino acid tryptophan. Its structure features a 2-carboxybenzyl group attached to the amino group of tryptophan, introducing a carboxylic acid moiety at the ortho position of the benzyl substituent (Figure 1).
Synthesis and Applications:
The compound is synthesized via grafting reactions, where the 2-carboxybenzyl group is introduced through covalent bonding to chitosan, creating a hybrid adsorbent. This modified chitosan exhibits dual functionality, capable of removing both cationic (e.g., Cu²⁺, Hg²⁺) and anionic (e.g., Cr(VI)) metal ions from aqueous solutions due to the carboxylic acid’s ion-exchange properties .
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)15-7-2-1-5-12(15)10-21-17(19(24)25)9-13-11-20-16-8-4-3-6-14(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)(H,24,25) |
InChI Key |
CQSOQFUQWGKSMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Substituted Tryptophan Derivatives
N-(2-Carboxybenzyl)tryptophan belongs to a broader class of N-substituted tryptophan derivatives, each with distinct functional groups and applications:
- Physicochemical Differences: The 2-carboxybenzyl group imparts aqueous solubility and ionic interaction capabilities, unlike the lipophilic Boc group in N-Boc-L-Trp, which is tailored for enantiomeric separation in non-polar media .
- Functional Utility : this compound’s carboxylic acid enables pH-dependent metal binding, whereas N-Boc-L-Trp’s steric bulk aids in selective molecular recognition during chromatographic separation .
Chitosan-Based Adsorbents
This compound-grafted chitosan outperforms other chitosan derivatives in metal ion adsorption due to its bifunctional active sites:
Table 1: Adsorption Capacities of Chitosan Derivatives
| Adsorbent | Target Ion | Adsorption Capacity (mg/g) | pH Range | Reference |
|---|---|---|---|---|
| N-(2-Carboxybenzyl) chitosan | Cu²⁺ | 180 | 4–6 | Kyzas et al. 2013 |
| Natural chitosan | Hg²⁺ | 85 | 5–6 | Vieira & Beppu 2006 |
| Crosslinked chitosan (Glutaraldehyde) | Reactive Blue 4 (dye) | 120 | 3–4 | Kyzas et al. 2010 |
- Mechanistic Advantages : The carboxybenzyl group provides additional binding sites via electrostatic interactions and ligand formation, enabling simultaneous removal of cations (e.g., Cu²⁺) and oxyanions (e.g., Cr₂O₇²⁻) . In contrast, crosslinked chitosan derivatives excel in dye adsorption due to enhanced surface area but lack specificity for metals .
Structural Analogs: 2-Aminobenzamides
- Functional Contrast: 2-Aminobenzamides lack the indole moiety of tryptophan, reducing their UV absorption and metal-binding versatility. However, their amide groups facilitate glycosylation studies in glycobiology .
- Applications: this compound’s dual functionality (adsorption) contrasts with 2-aminobenzamides’ role as fluorescent tags in glycan profiling .
Research Findings and Innovations
- Environmental Remediation : Kyzas et al. (2013) demonstrated that N-(2-carboxybenzyl) chitosan achieves >90% removal efficiency for Cu²⁺ and Cr(VI) in batch studies, outperforming unmodified chitosan by 2–3× .
- pH Responsiveness : The compound’s adsorption capacity peaks at pH 5–6, where the carboxylic acid group is deprotonated, enhancing anion binding .
- Scalability : Pilot-scale trials confirmed its reusability over five cycles without significant capacity loss, critical for industrial wastewater treatment .
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